3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclopropane ring adds strain, making it a reactive intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(Cyclopropanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Cyclopropanemethoxy)methyl]bromobenzene+Zn→3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions to replace the bromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Yields hydrocarbons.
Substitution: Forms various substituted aromatic compounds.
Scientific Research Applications
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide is utilized in several scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the phenyl group to the electrophilic partner. This process involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the final product.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Cyclopropylzinc bromide
- Benzylzinc bromide
Uniqueness
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity. This makes it particularly useful in reactions requiring high reactivity and selectivity.
Properties
Molecular Formula |
C11H13BrOZn |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);cyclopropylmethoxymethylbenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;;/h1-2,4-5,11H,6-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
CPRMQHDJTVOXCF-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1COCC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.